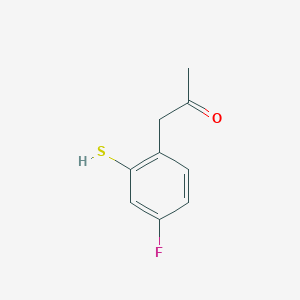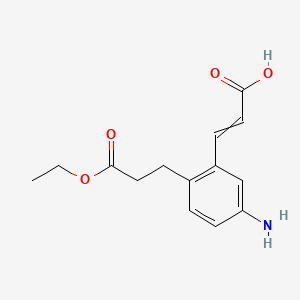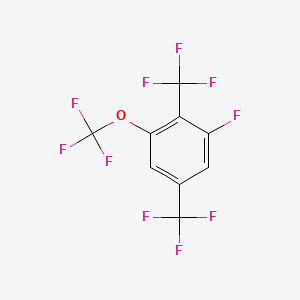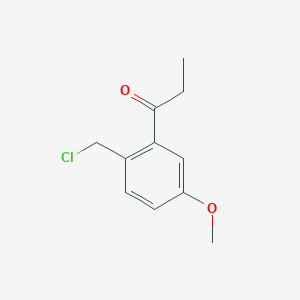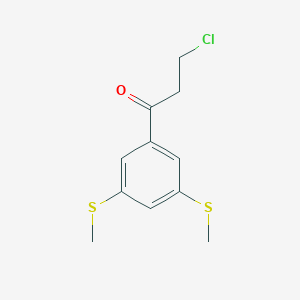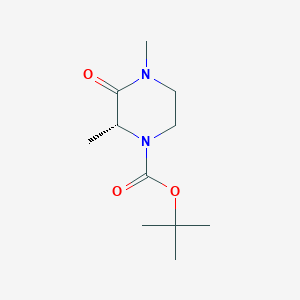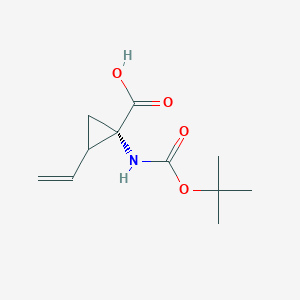
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a vinyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Vinylation: Introduction of the vinyl group can be achieved through various methods, including cross-coupling reactions.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced, often through oxidation or carboxylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and acids like trifluoroacetic acid (TFA) for deprotection .
Scientific Research Applications
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the Boc-protected amino group can form hydrogen bonds and electrostatic interactions with biological targets. The cyclopropane ring provides rigidity and influences the compound’s overall conformation, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and cyclopropane derivatives. Compared to these compounds, (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is unique due to the presence of both a vinyl group and a cyclopropane ring, which confer distinct reactivity and structural properties. Examples of similar compounds include:
(1S,2R)-1-(tert-Butoxycarbonylamino)-cyclopropanecarboxylic acid: Lacks the vinyl group.
(1S,2R)-1-Amino-2-vinyl-cyclopropanecarboxylic acid: Lacks the Boc protection.
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid: Has a methyl group instead of a vinyl group
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m0/s1 |
InChI Key |
RFAQWADNTLIWMG-QRIDDKLISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CC1C=C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


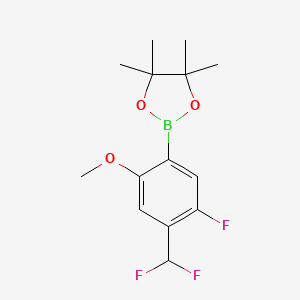

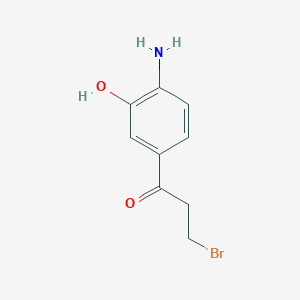
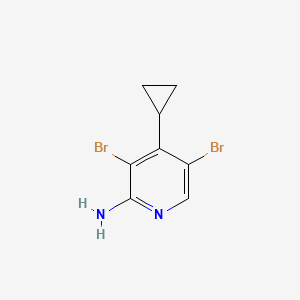

![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)


